ethyl 2-hydroxy-3-oxo-4H-1,4-benzoxazine-7-carboxylate
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Overview
Description
Ethyl 2-hydroxy-3-oxo-4H-1,4-benzoxazine-7-carboxylate is a heterocyclic compound that belongs to the benzoxazine family. Benzoxazines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-hydroxy-3-oxo-4H-1,4-benzoxazine-7-carboxylate typically involves the reaction of 2-aminophenol with ethyl chloroformate in the presence of a base such as sodium bicarbonate. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the benzoxazine ring. The reaction conditions usually involve refluxing the reactants in a suitable solvent such as chloroform or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-hydroxy-3-oxo-4H-1,4-benzoxazine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups onto the benzoxazine ring .
Scientific Research Applications
Ethyl 2-hydroxy-3-oxo-4H-1,4-benzoxazine-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a potential candidate for drug development.
Medicine: Its derivatives are studied for their potential use as therapeutic agents.
Industry: The compound is used in the development of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of ethyl 2-hydroxy-3-oxo-4H-1,4-benzoxazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. Additionally, it can interact with bacterial cell walls, disrupting their integrity and leading to antimicrobial effects .
Comparison with Similar Compounds
Ethyl 2-hydroxy-3-oxo-4H-1,4-benzoxazine-7-carboxylate can be compared with other similar compounds, such as:
4-Hydroxy-2-quinolones: These compounds also exhibit antimicrobial and anticancer activities but have different structural features and mechanisms of action.
Indole derivatives: Indoles are another class of heterocyclic compounds with diverse biological activities. They differ in their core structure and specific applications.
Benzopyran derivatives: These compounds share some structural similarities with benzoxazines but have distinct chemical properties and uses.
Properties
CAS No. |
852233-79-5 |
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Molecular Formula |
C11H11NO5 |
Molecular Weight |
237.21 g/mol |
IUPAC Name |
ethyl 2-hydroxy-3-oxo-4H-1,4-benzoxazine-7-carboxylate |
InChI |
InChI=1S/C11H11NO5/c1-2-16-10(14)6-3-4-7-8(5-6)17-11(15)9(13)12-7/h3-5,11,15H,2H2,1H3,(H,12,13) |
InChI Key |
YYXGMONRRFDKKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC(=O)C(O2)O |
Origin of Product |
United States |
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